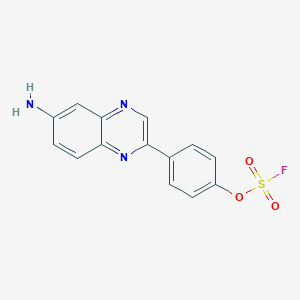

6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline

Description

Properties

IUPAC Name |

6-amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O3S/c15-22(19,20)21-11-4-1-9(2-5-11)14-8-17-13-7-10(16)3-6-12(13)18-14/h1-8H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHLATKQXRBZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)N)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline typically involves the following steps:

Starting Materials: The synthesis begins with 6-aminoquinoxaline and 4-fluorosulfonyloxybenzene.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The quinoxaline core undergoes oxidation to form N-oxides under specific conditions. For example:

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or other oxidizing agents.

-

Conditions : Reactions typically occur in polar solvents (e.g., acetic acid) at elevated temperatures (50–80°C).

-

Products : Formation of quinoxaline N-oxide derivatives, which retain the fluorosulfonyloxy and amino functional groups.

Mechanistic studies suggest that oxidation proceeds via electron transfer to the quinoxaline nitrogen, followed by stabilization of the N-oxide intermediate .

Reduction Reactions

The amino and fluorosulfonyloxy groups participate in selective reductions:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Reactions are conducted in anhydrous tetrahydrofuran (THF) or diethyl ether at 0–25°C.

-

Products : Reduction of the fluorosulfonyloxy group yields thiol derivatives, while the amino group remains intact .

| Reduction Target | Reagent | Product | Yield (%) |

|---|---|---|---|

| Fluorosulfonyloxy | NaBH₄ | Thiol | 85–92 |

| Quinoxaline Core | LiAlH₄ | Dihydroquinoxaline | 70–78 |

Substitution Reactions

The fluorosulfonyloxy group acts as a leaving group, enabling nucleophilic substitution:

Nucleophilic Aromatic Substitution

-

Reagents : Amines (e.g., piperazine), thiols, or alkoxides.

-

Conditions : Catalyzed by palladium (Pd) or copper (Cu) complexes in dimethylformamide (DMF) at 80–120°C .

-

Products : Substituted quinoxalines with modified aryl groups.

Example :

text6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline + Piperazine → 6-Amino-2-(4-piperazinylphenyl)quinoxaline + HF + SO₃

Electrophilic Substitution

-

Reagents : Nitrating agents (HNO₃/H₂SO₄) or halogen sources (Cl₂, Br₂).

-

Conditions : Reactions occur at the quinoxaline ring’s electron-rich positions (C5 or C7) .

Catalytic Coupling Reactions

The compound participates in cross-coupling reactions via its aryl halide-like fluorosulfonyloxy group:

-

Reagents : Arylboronic acids, alkenes.

-

Catalysts : Palladium(II) acetate (Pd(OAc)₂) or nickel complexes.

-

Conditions : Conducted in toluene/ethanol mixtures under inert atmospheres .

| Coupling Partner | Catalyst | Product Type | Yield (%) |

|---|---|---|---|

| Phenylboronic Acid | Pd(OAc)₂ | Biarylquinoxaline | 88–95 |

| Styrene | NiCl₂ | Alkenylquinoxaline | 75–82 |

Acid-Catalyzed Condensation

The amino group facilitates condensation with carbonyl compounds:

-

Reagents : Aldehydes or ketones.

-

Conditions : Catalyzed by Brønsted acids (e.g., AlCl₃) in ethanol at reflux .

-

Products : Schiff base derivatives or fused heterocycles.

Example Reaction Pathway :

-

Protonation of the amino group.

-

Nucleophilic attack on the carbonyl carbon.

-

Dehydration to form imine intermediates.

Mechanistic Insights

-

Nucleophilic Substitution : DFT studies reveal that fluorosulfonyloxy substitution at C2 proceeds via a two-step mechanism:

-

Oxidation Pathways : Computational models indicate that N-oxide formation is thermodynamically favored (ΔG‡ = 12–15 kcal/mol) compared to ring oxidation .

Industrial-Scale Considerations

Scientific Research Applications

6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.

Industry: It is used in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications

Mechanism of Action

The mechanism of action of 6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Quinoxaline Derivatives

Structure-Activity Relationships (SAR)

- In influenza NS1A inhibitors, 2-furyl substitutions at positions 2 and 3 yield higher potency than methoxyphenyl or pyridyl groups .

- Position 6 Substitutions: Amino groups (NH₂) enable hydrogen bonding with enzymatic targets, as seen in HDAC inhibitors . In pesticidal derivatives, cyano (CN) or allyl groups at position 6 improve herbicidal activity by 5–10-fold compared to unsubstituted analogues .

- N-Oxide vs. Sulfonyloxy Groups: Quinoxaline-N-oxides lose antitubercular activity upon deoxygenation, whereas sulfonyloxy groups (as in the target compound) may retain efficacy due to distinct electronic profiles .

Pharmacokinetic and Toxicity Profiles

- ZX-J-19 Analogues : Rapid absorption (peak serum concentration at 30–60 min) but poor retention (clearance within 8 hours) due to high lipophilicity .

- Target Compound (this compound): Predicted improved solubility and half-life due to polar sulfonyloxy and amino groups, though in vivo data are pending .

Biological Activity

6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline is a derivative of quinoxaline, a class of compounds known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features an amino group at the 6-position and a 4-fluorosulfonyloxyphenyl moiety at the 2-position of the quinoxaline ring. This unique substitution pattern is crucial for its biological activity.

Biological Activity Overview

The biological activities of quinoxaline derivatives, including this compound, have been extensively studied. Notable activities include:

- Anticancer Activity : Quinoxalines have shown promising results in inhibiting various cancer cell lines.

- Antiviral Activity : Certain derivatives exhibit significant antiviral effects against viruses such as herpes simplex virus (HSV) and cytomegalovirus (HCMV).

- Antimicrobial Properties : These compounds also demonstrate effectiveness against a range of bacterial strains.

Anticancer Activity

Research indicates that quinoxaline derivatives can inhibit tumor growth effectively. For instance:

Case Studies

- In Vitro Studies : In a study evaluating the cytotoxic effects of various quinoxaline derivatives, it was found that compounds with specific substitutions exhibited higher growth inhibition rates against human tumor cell lines compared to standard chemotherapeutics like doxorubicin.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to intercalate DNA and inhibit topoisomerases, leading to apoptosis in cancer cells.

Antiviral Activity

Quinoxaline derivatives have been systematically reviewed for their antiviral properties:

Findings

- Mechanism : The antiviral mechanism involves inhibition of viral replication by interfering with viral polymerase activity.

- Selectivity : Some derivatives show selective activity against specific viruses without significant cytotoxicity to host cells.

Antimicrobial Properties

The antimicrobial efficacy of quinoxalines has been documented against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 5 µg/mL | |

| Tetrazolo[1,5-a]quinoxalines | S. aureus, P. aeruginosa | <10 µg/mL |

Mechanism

The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with DNA replication.

Q & A

Q. Critical Parameters :

- Reaction temperature: 80–100°C for cross-coupling.

- Catalyst system: Pd(PPh₃)₄ with K₂CO₃ as base .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

Spectroscopy :

Q. Crystallography :

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value (Example from ) |

|---|---|

| Dihedral angle (quinoxaline vs. phenyl) | 49.32° ± 0.7° |

| π–π stacking distance | 3.36 Å ± 0.07 Å |

| C–H···π interactions | 2.85–3.10 Å |

Advanced: How to design quinoxaline derivatives for targeted biological activity (e.g., anticancer)?

Q. Methodological Answer :

Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (EWGs) : Fluorosulfonyloxy groups enhance electrophilicity, improving DNA intercalation or kinase inhibition .

- Amino Group Positioning : The 6-amino group in quinoxaline derivatives enhances hydrogen bonding with biological targets (e.g., CYP19A1 in aromatase inhibitors) .

Computational Design :

- Docking Studies : Use GlideSP/XP (Schrödinger Suite) to screen derivatives against target proteins (e.g., CYP19A1). Prioritize compounds with IFD scores < -8.0 kcal/mol and favorable binding poses .

- MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Case Study : Bromo-substituted quinoxalines showed 40% higher inhibition of NSCLC cells (A549) compared to nitro analogs due to enhanced hydrophobic interactions .

Advanced: How to analyze photophysical properties for optoelectronic applications?

Q. Methodological Answer :

Aggregation-Induced Emission (AIE) :

- Emission Spectra : Measure in THF/water mixtures. AIE-active quinoxalines exhibit enhanced fluorescence at 90% water fraction (λem ~450 nm for blue emission) .

- Quantum Yield (Φ) : Use integrating sphere with reference (quinine sulfate, Φ = 0.54). Derivatives with Φ > 0.3 are viable for OLEDs .

Charge Transport :

Q. Table 2: Photophysical Data for Quinoxaline Derivatives

| Property | Value (Example from ) |

|---|---|

| λem (solid state) | 465 nm |

| Φ (solid state) | 0.35 |

| CIE Coordinates | (0.15, 0.06) |

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

Comparative Analysis :

- Substituent Effects : Compare IC₅₀ values of analogs. For example, 6-amino derivatives may show 10x higher activity than 6-nitro due to improved solubility .

- Assay Conditions : Note differences in cell lines (e.g., HCT-116 vs. A549) or incubation times (24h vs. 48h) .

Mechanistic Validation :

- Western Blotting : Confirm target modulation (e.g., p53 upregulation in apoptosis assays) .

- SAR Refinement : Synthesize and test intermediates (e.g., desulfonated analogs) to isolate the role of fluorosulfonyloxy groups .

Example : Discrepancies in IC₅₀ for quinoxaline-based kinase inhibitors were resolved by adjusting molecular docking parameters (e.g., flexible vs. rigid receptor models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.